![molecular formula C24H25ClN2O2S B2392276 (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034265-56-8](/img/structure/B2392276.png)
(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride is a synthetically derived chemical entity often used in research due to its unique structural properties and varied potential applications. Its chemical structure suggests potential interactions within biological systems, making it a subject of interest in fields ranging from pharmacology to industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride generally involves multiple reaction steps starting from readily available precursors. Typical synthetic routes may involve:
Benzylation: of a phenolic compound to introduce the benzyloxy group.
Formation of the azetidinone ring , typically through cyclization reactions.
Coupling reactions: to combine the benzylated phenol with the azetidinone derivative.
Final hydrochloride formation through the treatment of the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrially, this compound is synthesized using similar methods but with optimizations for scale, cost efficiency, and yield maximization. This may involve:
Use of automated reactors to control reaction conditions precisely.
Implementation of continuous flow chemistry to enhance reaction rates and product purity.
Adoption of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the benzyloxy group, to form corresponding carbonyl derivatives.
Reduction: Hydrogenation can reduce certain functionalities within the structure, such as double bonds or nitro groups (if present in related compounds).
Substitution: Nucleophilic substitution reactions can occur, especially on the aromatic ring, allowing for various functional group modifications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides.
Major Products
The primary products of these reactions depend on the conditions and reagents used. For instance, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new substituents on the aromatic ring.
科学研究应用
This compound has a range of applications across different scientific disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interaction with biological targets, such as enzymes or receptors.
Medicine: Investigated for its therapeutic potential, including possible anti-inflammatory or anti-cancer properties.
Industry: Applied in the development of novel materials or as a reagent in various chemical processes.
作用机制
The mechanism of action for (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride involves:
Binding to molecular targets: Such as enzymes or receptors, leading to modulation of their activity.
Pathway involvement: It may participate in or disrupt specific biochemical pathways, leading to a therapeutic effect.
相似化合物的比较
Compared to other similar compounds, (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride exhibits unique structural features that might confer distinct biological activities or chemical reactivity. Similar compounds include those with variations in the phenyl or azetidinone rings, affecting their overall properties and applications.
Remember, this is just a high-level overview. Each section could be expanded with more detailed chemical equations, reaction mechanisms, and experimental conditions for a comprehensive understanding.
属性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S.ClH/c27-24(19-7-4-8-22(13-19)28-17-18-5-2-1-3-6-18)26-15-21(16-26)25-11-9-23-20(14-25)10-12-29-23;/h1-8,10,12-13,21H,9,11,14-17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONONEOXTQPRKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
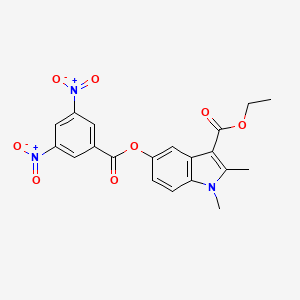
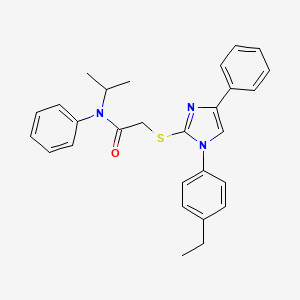
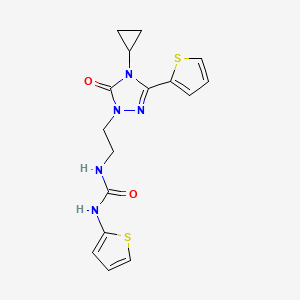
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
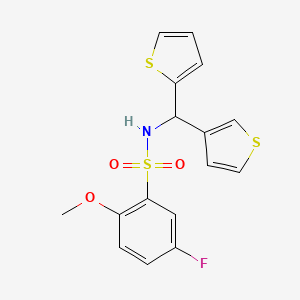
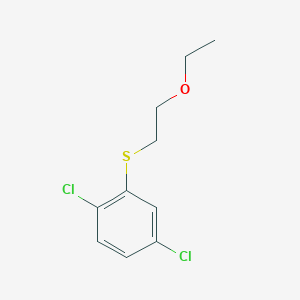
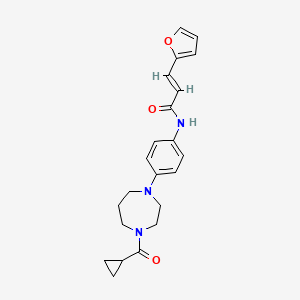
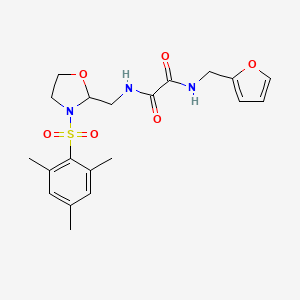
amino}propanoic acid](/img/structure/B2392209.png)
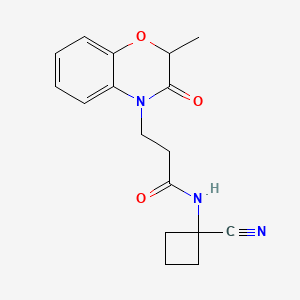
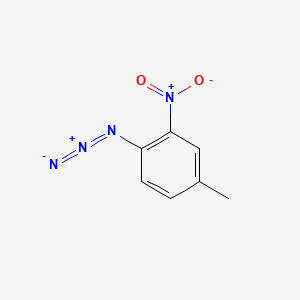
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)


